Ethyl (4-methylthiazol-2-yl)glycinate
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Overview
Description
Ethyl (4-methylthiazol-2-yl)glycinate is a heterocyclic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . It is primarily used in research as a building block for synthesizing more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-methylthiazol-2-yl)glycinate can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylthiazole with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methylthiazol-2-yl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, ethanol as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (4-methylthiazol-2-yl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (4-methylthiazol-2-yl)glycinate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Ethyl (4-methylthiazol-2-yl)glycinate can be compared with other thiazole derivatives, such as:
2-Amino-4-methylthiazole: Known for its antimicrobial properties.
4-Methylthiazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including anti-inflammatory and antitumor effects
This compound stands out due to its unique combination of a thiazole ring and an ethyl glycinate moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-9-8-10-6(2)5-13-8/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
JNHMELLMMNTQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=CS1)C |
Origin of Product |
United States |
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